molecular formula C15H15N3O3S B6462339 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549005-80-1

4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6462339
CAS No.: 2549005-80-1
M. Wt: 317.4 g/mol
InChI Key: INADMVYATYEKMK-UHFFFAOYSA-N
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Description

4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound that features a complex structure combining a pyridine ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Attachment of the Thiophene Ring: The 5-methylthiophene-2-carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides in the presence of a base.

    Coupling with Pyridine: The final step involves coupling the azetidine-thiophene intermediate with a pyridine derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under microwave irradiation to enhance reaction rates and yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities due to the presence of the thiophene and pyridine rings, which are known to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for applications in organic electronics or as a precursor for advanced polymers.

Mechanism of Action

The mechanism by which 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
  • 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-3-carboxamide
  • 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxamide group on the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

4-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-2-3-13(22-9)15(20)18-7-11(8-18)21-10-4-5-17-12(6-10)14(16)19/h2-6,11H,7-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INADMVYATYEKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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